HSF1A -

HSF1A

Catalog Number: EVT-271080
CAS Number:
Molecular Formula: C21H19N3O2S2
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide, or HSF1A, is a small molecule identified through a high-throughput screening process designed to identify activators of human Heat Shock Factor 1 (HSF1). [] HSF1 is a transcription factor that plays a crucial role in the cellular stress response, particularly in regulating the expression of heat shock proteins (HSPs). [, ] HSPs are molecular chaperones involved in protein folding, refolding, and degradation, essential for maintaining cellular protein homeostasis. [, ] HSF1A's significance in scientific research stems from its ability to activate HSF1, thereby influencing HSP expression and impacting various cellular processes, including the cellular response to stress, protein aggregation, and cell survival. [, , , , ]

Geranylgeranylacetone (GGA)

  • Compound Description: Geranylgeranylacetone is a drug known to upregulate heat shock proteins (HSPs), specifically HSP70 and HSP90. []

Heat Shock Proteins (HSPs)

  • Compound Description: Heat shock proteins are a family of molecular chaperones that play crucial roles in protein folding, assembly, and stress response. Key HSPs mentioned in the context of HSF1A research include HSP47, HSP70, HSP90, and HSP90a. [, , , ]
  • Relevance: HSF1A, as an activator of heat shock transcription factor 1 (HSF1), indirectly influences the expression and activity of HSPs. HSF1 is a master regulator of the heat shock response, and its activation by HSF1A leads to increased production of various HSPs. These HSPs then contribute to the protective effects observed against protein misfolding and toxicity. [, , , , ]
  • Compound Description: TcdA and TcdB are bacterial toxins produced by Clostridioides difficile. They are glucosylating toxins that target and inactivate Rho proteins, leading to cellular dysfunction and contributing to the pathogenesis of C. difficile infections. []
  • Relevance: Research has shown that HSF1A protects cells from the cytotoxic effects of TcdA and TcdB. It achieves this by inhibiting TRiC/CCT, a chaperonin complex essential for the toxins' activity. HSF1A's ability to counteract these toxins highlights its potential as a therapeutic agent against C. difficile infections. []
Overview

Heat Shock Factor 1, commonly referred to as HSF1, is a transcription factor that plays a crucial role in cellular responses to stress, particularly heat shock. It is responsible for the regulation of heat shock proteins, which assist in protein folding and protection against cellular stress. HSF1 is evolutionarily conserved across various species, from yeast to humans, and is involved in numerous physiological processes including development, metabolism, aging, and cancer.

Source and Classification

HSF1 is classified as a transcription factor within the heat shock protein family. It is encoded by the HSF1 gene located on chromosome 8 in humans. Its primary function involves binding to heat shock elements in the promoter regions of target genes, leading to the transcriptional activation of heat shock proteins during stress conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of HSF1 can be studied through various methods including recombinant DNA technology. The gene encoding HSF1 can be cloned into expression vectors and introduced into host cells such as bacteria or yeast for protein production. Techniques such as polymerase chain reaction (PCR) and reverse transcription PCR (RT-PCR) are commonly used for gene amplification and expression analysis.

In laboratory settings, HSF1 can be synthesized using in vitro transcription and translation systems or through cell-free systems that allow for the assembly of proteins without living cells. This approach facilitates the study of post-translational modifications that are critical for HSF1 activation.

Molecular Structure Analysis

Structure and Data

HSF1 exists primarily as a trimeric protein under stress conditions. The structure comprises three main domains: a DNA-binding domain, an oligomerization domain, and a regulatory domain. The DNA-binding domain allows HSF1 to bind to specific sequences within the promoters of heat shock protein genes.

Recent studies have highlighted the importance of phosphorylation at specific serine residues (e.g., S230, S320, S326, S419) which enhance its transcriptional activity during stress responses. These modifications facilitate the recruitment of co-activators and chromatin remodeling factors that are essential for effective gene expression.

Chemical Reactions Analysis

Reactions and Technical Details

HSF1 undergoes several chemical reactions during its activation process. Upon exposure to heat or other stressors, it dissociates from chaperone complexes (such as heat shock proteins) that inhibit its activity. This release allows HSF1 to form trimers that bind to heat shock elements in target gene promoters.

Additionally, post-translational modifications such as phosphorylation and acetylation play significant roles in modulating HSF1 activity. For instance, phosphorylation at S419 by Polo-like kinase 1 is crucial for stabilizing the HSF1-DNA complex and promoting transcriptional activation of heat shock proteins like HSP72.

Mechanism of Action

Process and Data

The mechanism of action of HSF1 involves several steps:

  1. Activation: In response to stress signals (e.g., elevated temperatures), HSF1 is activated through dissociation from inhibitory complexes.
  2. Trimerization: Activated monomers form trimers that translocate to the nucleus.
  3. DNA Binding: The trimer binds to specific heat shock elements in the promoters of target genes.
  4. Transcriptional Activation: Recruitment of transcriptional co-activators leads to increased expression of heat shock proteins.
  5. Feedback Regulation: Heat shock proteins facilitate proper protein folding and mitigate cellular stress, providing a negative feedback loop that regulates further HSF1 activity.

Data from various studies indicate that HSF1 also interacts with chromatin remodeling complexes to establish an active chromatin state conducive to transcription during stress responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HSF1 is a soluble protein with a molecular weight around 70 kDa. It exhibits stability under physiological conditions but may undergo conformational changes upon binding to DNA or interacting with other proteins. The protein's solubility can be affected by post-translational modifications which influence its interactions with other cellular components.

Key physical properties include:

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to denaturation under extreme temperatures or pH levels.

Chemical properties include:

  • Phosphorylation Sites: Several serine residues are critical for its activation.
  • Binding Affinity: High affinity for heat shock elements in DNA.
Applications

Scientific Uses

HSF1 has significant applications in various fields of research:

  • Cancer Research: Due to its role in cell proliferation and survival under stress conditions, HSF1 is studied as a potential target for cancer therapies.
  • Neurodegenerative Diseases: Research indicates that modulation of HSF1 activity may provide protective effects against neurodegenerative disorders by enhancing cellular resilience.
  • Synthetic Biology: HSF1 is utilized in metabolic engineering approaches to improve the production of valuable metabolites by enhancing stress tolerance in microbial strains.
Molecular Biology of HSF1: Structural and Functional Foundations

Structural Domains of HSF1: DNA-Binding, Oligomerization, and Regulatory Motifs

HSF1 (Heat Shock Factor 1) is a modular transcription factor characterized by distinct structural domains that collectively govern its stress-responsive functions. The N-terminal DNA-binding domain (DBD) adopts a winged helix-turn-helix (wHTH) conformation, enabling recognition of conserved nGAAn pentameric sequences known as heat shock elements (HSEs) in target gene promoters [5] [7]. This domain is evolutionarily conserved across eukaryotes and is essential for promoter-specific binding.

Adjacent to the DBD lies the oligomerization domain, composed of hydrophobic heptad repeats (HR-A/B and HR-C). HR-A/B (also termed leucine zipper domains LZ1-3) forms an elongated coiled-coil structure that facilitates trimerization under stress conditions. In contrast, HR-C (LZ4) acts as an intramolecular repressor by interacting with HR-A/B in unstressed cells, maintaining HSF1 in a monomeric, inactive state [5] [7] [10]. Deletion or mutation of HR-C leads to constitutive trimerization, confirming its autoinhibitory role [10].

The regulatory domain (RD), situated between HR-C and the transactivation domain, is intrinsically disordered and heavily modified by post-translational modifications (PTMs). This domain integrates stress signals via phosphorylation, acetylation, and sumoylation events that fine-tune HSF1 activity [6] [9]. The C-terminal transactivation domain (TAD) contains two subdomains (TAD1: aa 401–420; TAD2: aa 431–529) rich in hydrophobic and acidic residues. TAD1 adopts an α-helical conformation and directly recruits co-activators like TAF9 and CBP/p300 to initiate transcription [6] [7].

Table 1: Structural and Functional Domains of HSF1

DomainPositionKey Structural FeaturesFunctional Role
DNA-Binding (DBD)N-terminal (aa 1–100)Winged helix-turn-helix motifBinds nGAAn repeats in HSEs
Oligomerization (HR-A/B)Adjacent to DBDLeucine zipper-like coiled-coilMediates stress-inducible trimerization
Oligomerization (HR-C)C-terminalHydrophobic heptad repeatsIntramolecular repression of trimerization
Regulatory (RD)CentralIntrinsically disorderedPlatform for PTMs; integrates stress signals
Transactivation (TAD)C-terminal (aa 401–529)Hydrophobic/acidic residues; TAD1 α-helicalRecruits transcriptional co-activators

HSF1 Activation Mechanisms: Stress-Induced Trimerization and Nuclear Translocation

HSF1 activation is a multi-step process initiated by proteotoxic stress (e.g., heat, oxidative damage). Under basal conditions, cytosolic chaperones (Hsp70, Hsp90, TRiC/CCT) sequester HSF1 in a monomeric, repressed state [8] [9]. Stress-induced protein misfolding titrates these chaperones away from HSF1, triggering a conformational switch:

  • Trimerization: Release from chaperones permits unfolding of HR-C and stabilization of HR-A/B, enabling trimer formation via coiled-coil interactions. Hydrogen-exchange mass spectrometry (HX-MS) studies reveal this process is highly cooperative (midpoint: 36°C) and concentration-dependent [10]. Hsp90 delays trimerization by lowering the transition midpoint and reducing cooperativity, widening the thermal response window [10].

  • Nuclear Translocation: Trimerized HSF1 accumulates in the nucleus via inhibited nuclear export. Phosphorylation at key residues (e.g., Ser230, Ser326) by kinases (CaMKII, ERK1/2) enhances nuclear retention and DNA-binding competence [2] [6].

  • Post-Translational Modifications (PTMs):

  • Phosphorylation: Ser230 (CaMKII), Ser326 (mTOR, ERK1/2), and Ser419 (PLK1) promote activation, while Ser303 (GSK3β), Ser307 (ERK1), and Ser363 (JNK) drive attenuation [6] [9].
  • Acetylation: Lys80 acetylation (by p300/CBP) inhibits DNA binding, reversed by deacetylases SIRT1/HDAC7 [2] [6].
  • Sumoylation: Lys298 sumoylation represses transactivation capacity [6].
  • Transcriptional Activation: Nuclear HSF1 trimers bind HSEs in HSP promoters (e.g., HSP70, HSP90), recruiting Mediator complexes and histone acetyltransferases (e.g., GCN5) to remodel chromatin and release paused RNA polymerase II [2] [4] [6].

Canonical vs. Non-Canonical Transcriptional Targets of HSF1

HSF1 orchestrates diverse transcriptional programs beyond the classic heat shock response:

Canonical Targets:

  • Heat Shock Proteins (HSPs): HSF1 directly induces chaperones (HSP70, HSP90, HSP27, HSP40) that refold misfolded proteins and suppress aggregation. These genes contain perfect HSE arrays (≥3 contiguous nGAAn repeats) and exhibit rapid, stress-inducible expression [1] [7] [9].
  • Proteostasis Components: Genes encoding ubiquitin ligases and proteasome subunits that clear irreparably damaged proteins [3] [9].

Non-Canonical Targets:

  • Repression Targets: HSF1 represses c-fos and c-fms via two repression domains (NF and REP). The NF domain quenches activators like NF-IL6, while REP stabilizes this interaction. HSF2 cannot compensate for this function due to structural divergence [1].
  • Oncogenic Collaborators: HSF1 forms a complex with c-MYC/MAX on E-box elements (CACGTG), recruiting GCN5 to acetylate histone H3 and amplify transcription of proliferative genes (CDK4, CCND2). This occurs independently of HSF1’s DNA-binding ability [4].
  • Metabolic Regulators: In cancer, HSF1 drives genes for glucose metabolism (LDHA), nucleotide synthesis, and autophagy, supporting tumor growth [9].
  • Developmental Genes: During embryogenesis, HSF1 regulates non-chaperone targets involved in placental development and neuronal function [3] [7].

Table 2: Canonical vs. Non-Canonical Transcriptional Targets of HSF1

Target CategoryRepresentative GenesFunctionBinding Mechanism
Canonical
∙ ChaperonesHSP70 (HSPA1A), HSP90 (HSP90AA1)Protein folding, anti-aggregationHigh-affinity binding to perfect HSE arrays
∙ ProteasomePSMB5, PSMC1Damaged protein degradationDirect HSE binding
Non-Canonical
∙ Repressed genesc-fos, c-fms, IL-1βCell proliferation, inflammationQuenching of activators (e.g., NF-IL6)
∙ Oncogenic co-targetsCDK4, CCND2, LDHACell cycle progression, glycolysisComplex with c-MYC/MAX at E-boxes
∙ DevelopmentalPlacental lactogenEmbryogenesis, fertilityTissue-specific HSE variants

HSF1’s target specificity is dictated by HSE architecture: Canonical HSP promoters contain long, contiguous HSE repeats favoring cooperative HSF1 binding, while non-canonical targets possess shorter or degenerate HSEs or rely on co-factor tethering [1] [5]. This plasticity enables HSF1 to regulate proteostasis, metabolism, and cell survival in stress, development, and disease.

Properties

Product Name

HSF1A

IUPAC Name

4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3

InChI Key

KJTITGSAONQVPY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

HSF1A;

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4

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